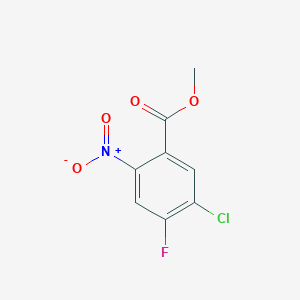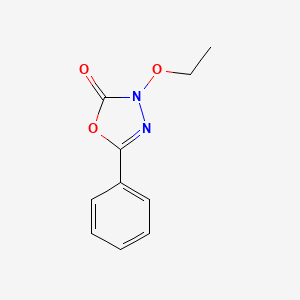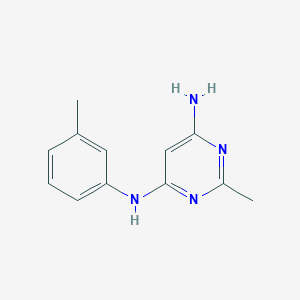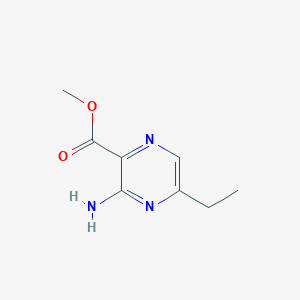![molecular formula C14H8Cl2N2O2 B13103552 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a dichlorophenyl group attached to the imidazo[1,2-A]pyridine core, which is further substituted with a carboxylic acid group. The imidazo[1,2-A]pyridine scaffold is known for its wide range of biological activities and is commonly used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of palladium-catalyzed decarboxylative arylation. In this method, imidazo[1,2-A]pyridine-3-carboxylic acid is reacted with 2,5-dichlorophenyl bromide in the presence of a palladium catalyst and a base . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities and is studied for its potential therapeutic effects.
Medicine: It is investigated for its potential use in the development of drugs targeting specific diseases.
Industry: The compound is used in the development of materials with specific properties.
作用机制
The mechanism of action of 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Imidazo[1,2-A]pyridine: The parent scaffold without the dichlorophenyl and carboxylic acid groups.
2-Phenylimidazo[1,2-A]pyridine: Similar structure but with a phenyl group instead of a dichlorophenyl group.
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine: Lacks the carboxylic acid group.
Uniqueness
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid is unique due to the presence of both the dichlorophenyl and carboxylic acid groups, which confer specific chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for therapeutic applications .
属性
分子式 |
C14H8Cl2N2O2 |
|---|---|
分子量 |
307.1 g/mol |
IUPAC 名称 |
2-(2,5-dichlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-4-5-10(16)9(7-8)12-13(14(19)20)18-6-2-1-3-11(18)17-12/h1-7H,(H,19,20) |
InChI 键 |
FSZLWUFBXSAAEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=C(N2C=C1)C(=O)O)C3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)


![2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B13103476.png)




![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)

![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)

